Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
The compound of interest, Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, is a chemical entity that appears to be related to a class of compounds that have been synthesized for various pharmacological and chemical studies. These compounds often contain a cyclopentyl group attached to a phenyl methanone moiety, with additional substituents that can influence their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a bioisostere of an aldose reductase inhibitor featuring a difluoro-hydroxyphenyl-pyrrol phenyl methanone structure was synthesized and found to be a potent in vitro inhibitor . Another related synthesis describes the preparation of a semi-rigid model of butyrophenones, which are neuroleptic drugs, by starting from easily available materials . These syntheses typically involve multi-step organic reactions, including the formation of key intermediate structures, and are designed to yield compounds with specific pharmacological properties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray diffraction (XRD) studies. For example, a compound with a chloropyridin methoxyphenyl tolyl methanone structure was synthesized and its crystal structure was determined, revealing intermolecular hydrogen bonding patterns . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Compounds within this class can participate in a variety of chemical reactions. A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, demonstrating the utility of these compounds in synthesizing biologically active molecules . Additionally, 1,3-dipolar cycloaddition reactions have been employed to create enantiomerically pure pyrrolidines, showcasing the versatility of these compounds in stereospecific syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the use of computational calculations, such as density functional theory (DFT), has been applied to determine structural parameters, vibrational spectral bands, and electronic properties of a diphenyl-dihydro-pyrazol phenyl methanone molecule . These studies provide insights into the stability, reactivity, and electronic characteristics of the compounds, which are important for their potential applications in medicinal chemistry and materials science.
Scientific Research Applications
Structural Analysis and Chemical Properties
Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a compound involved in various chemical synthesis and structural studies. Huang et al. (2021) investigated compounds with similar structures, focusing on their synthesis, crystal structure, and theoretical studies using density functional theory (DFT). Their study confirmed the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, offering insights into the molecular electrostatic potential and frontier molecular orbitals, which reveal some physicochemical properties of these compounds (Huang et al., 2021).
Synthesis and Reactivity
In the field of organic synthesis, compounds structurally related to Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone are frequently studied for their reactivity and synthetic applications. For instance, Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, a class of compounds to which Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone belongs, to develop new syntheses of the pyrrolo[1,2-b]cinnolin-10-one ring system, showcasing the chemical reactivity of these compounds under various conditions (Kimbaris & Varvounis, 2000).
Biological Activities
Several studies have focused on the biological activities of compounds structurally similar to Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. For example, Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives and evaluated their antimicrobial activities, highlighting the significance of the heterocyclic ring in these compounds. The study found that the introduction of specific functional groups could enhance the antimicrobial properties, suggesting the potential of these compounds in developing new therapeutic agents (Hublikar et al., 2019).
Future Directions
properties
IUPAC Name |
cyclopentyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h3-6,9,12,15H,1-2,7-8,10-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHKDMQPXBEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643513 | |
Record name | Cyclopentyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-72-9 | |
Record name | Cyclopentyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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